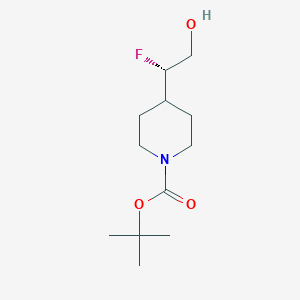
2-Amino-2-(5-fluoropyridin-2-YL)ethan-1-OL dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C7H11Cl2FN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride typically involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base to form the intermediate 2-(5-fluoropyridin-2-yl)ethanol. This intermediate is then reacted with ammonia to yield the final product, which is subsequently converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
- (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 1-(5-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Uniqueness
2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11Cl2FN2O |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-amino-2-(5-fluoropyridin-2-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H9FN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |
InChI Key |
QYOWDHWVUGGOJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(CO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)

![1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethan-1-one](/img/structure/B14030179.png)






